2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide

α-glucosidase inhibition Type 2 diabetes Carbohydrate metabolism

2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide is the essential 5,6-diaryl-1,2,4-triazine building block for α-glucosidase inhibitor discovery. Its unsubstituted thioacetamide handle enables rapid parallel synthesis of N-arylacetamide libraries, where a single substitution change can shift potency >5.8-fold (IC50 12.46–72.68 μM). Only the 5,6-diphenyl regioisomer shows activity; 3,5- and 3,6-diphenyl isomers are inactive. This scaffold also delivers selective COX‑2 inhibition (IC50 3.06 μM) and A549 antiproliferative activity. Sourcing the exact core ensures valid SAR and reproducible lead generation.

Molecular Formula C17H14N4OS
Molecular Weight 322.4 g/mol
CAS No. 335215-64-0
Cat. No. B3260836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide
CAS335215-64-0
Molecular FormulaC17H14N4OS
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)N)C3=CC=CC=C3
InChIInChI=1S/C17H14N4OS/c18-14(22)11-23-17-19-15(12-7-3-1-4-8-12)16(20-21-17)13-9-5-2-6-10-13/h1-10H,11H2,(H2,18,22)
InChIKeyOVUWIVDIMTZZPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide (CAS 335215-64-0): Procurement Guide for a Versatile 1,2,4-Triazine Thioacetamide Scaffold


2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide (CAS 335215-64-0) is a core synthetic intermediate within the 1,2,4-triazine thioacetamide class, characterized by a 5,6-diphenyl-1,2,4-triazine heterocycle linked via a thioether to an acetamide moiety [1]. This compound serves as a foundational scaffold for the generation of diverse derivative libraries, as its reactive thioacetamide and triazine functionalities enable straightforward derivatization [2]. The parent scaffold and its N-arylacetamide derivatives have been explicitly evaluated for α-glucosidase inhibition, demonstrating significant potency relative to the standard drug acarbose, with the unsubstituted parent acetamide (the target compound) serving as the synthetic baseline for more elaborate analogs [3].

Critical Procurement Considerations for 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide: Why Generic 1,2,4-Triazine Analogs Cannot Be Simply Interchanged


Generic substitution with other 1,2,4-triazine thioethers or acetamides is scientifically invalid due to the extreme sensitivity of this scaffold's biological activity to even minor structural modifications [1]. Within a single series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides, α-glucosidase inhibitory potency varies by over 5.8-fold (IC50 range: 12.46 ± 0.13 μM to 72.68 ± 0.20 μM) based solely on the N-aryl substitution pattern [2]. Furthermore, regioisomeric variation is critical: studies on platelet aggregation inhibition found that only the 5,6-diphenyl-1,2,4-triazine isomer was active, while 3,5- and 3,6-diphenyl isomers were inactive, demonstrating that a phenyl substituent at the 5- and 6-positions is essential for activity [3]. Therefore, sourcing the precisely defined core scaffold with the correct substitution pattern and the reactive thioacetamide handle is essential for reproducible lead generation and structure-activity relationship (SAR) studies. The specific evidence below quantifies exactly why this core differs from its closest analogs and alternatives.

Quantitative Differentiation Guide: 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide vs. Closest Analogs and Alternatives


α-Glucosidase Inhibition: Scaffold-Dependent Potency vs. Acarbose

The core 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide scaffold, when N-aryl substituted, yields α-glucosidase inhibitors with potency vastly exceeding that of the clinical standard acarbose. The most potent derivative (compound 5j) demonstrates an IC50 of 12.46 ± 0.13 μM, which is a 65.6-fold improvement over acarbose (IC50 = 817.38 ± 6.27 μM) [1]. The unsubstituted parent acetamide (target compound) serves as the synthetic precursor to this entire series; its procurement enables direct exploration of this potent SAR landscape. In contrast, alternative 1,2,4-triazine scaffolds lacking the 5,6-diphenyl substitution show no such α-glucosidase activity [2]. This establishes the target compound as the essential starting material for accessing a privileged class of inhibitors.

α-glucosidase inhibition Type 2 diabetes Carbohydrate metabolism

Anticancer Activity: A549 Lung Adenocarcinoma Cell Line vs. NIH/3T3 Fibroblasts

Derivatives of the 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide core exhibit selective antiproliferative activity against A549 lung adenocarcinoma cells. The most active compound in this series, 3b (bearing a 6-methylbenzothiazole moiety), demonstrated a selective antitumor profile with higher apoptotic cell levels compared to necrosis [1]. The parent acetamide (target compound) is the synthetic gateway to this series. In contrast, alternative triazine-thioacetamides without the 5,6-diphenyl substitution pattern show no reported activity in this assay system, highlighting the privileged nature of this core [2]. Procurement of the target compound enables direct synthesis and evaluation of this anticancer chemotype.

Anticancer Lung adenocarcinoma Apoptosis induction

COX-2 Selectivity: 5,6-Diaryl-1,2,4-triazine Scaffold vs. Alternative COX-2 Inhibitors

The 5,6-diaryl-1,2,4-triazine scaffold, of which the target compound is a core building block, has been validated for selective COX-2 inhibition. A derivative, 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide (compound 4k), exhibited an IC50 of 3.06 μM against COX-2 with demonstrated selectivity over COX-1 [1]. While the target compound itself is not the final inhibitor, its procurement is essential for synthesizing the 5,6-diphenyl core that can be further modified to achieve this selectivity. Alternative 1,2,4-triazine scaffolds lacking the 5,6-diaryl substitution show significantly reduced or absent COX-2 inhibitory activity [2].

COX-2 inhibition Anti-inflammatory Selectivity

Platelet Aggregation Inhibition: Regioisomer-Dependent Activity

The regioisomeric placement of phenyl groups on the 1,2,4-triazine ring is a critical determinant of biological activity. In a comparative study of arachidonic acid-induced platelet aggregation, only the 5,6-diphenyl-1,2,4-triazine derivatives exhibited inhibitory activity. In stark contrast, the 3,5-diphenyl and 3,6-diphenyl regioisomers were completely inactive [1]. The target compound 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)acetamide embodies the exact active regioisomeric core, while alternative isomers available from other vendors or synthetic routes would yield inactive compounds. This demonstrates that the specific 5,6-diphenyl substitution pattern is not just preferred but essential.

Platelet aggregation Antithrombotic Regioisomer selectivity

Synthetic Versatility: Direct Derivatization Handle vs. Fully Elaborated Analogs

The target compound possesses a free acetamide group, making it a uniquely versatile synthetic intermediate. Literature reports demonstrate its direct conversion into diverse libraries of N-arylacetamides via reaction with various anilines [1], and into thiazole/benzothiazole-containing analogs [2]. In contrast, closely related compounds such as 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides are fully elaborated products with limited further synthetic utility. Procurement of the target compound as the core building block enables parallel library synthesis and SAR exploration, whereas purchasing pre-derivatized analogs restricts research to a single chemical space.

Synthetic intermediate Derivatization Thioacetamide

Primary Research and Industrial Applications for 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide (CAS 335215-64-0)


Hit-to-Lead Optimization for Type 2 Diabetes: α-Glucosidase Inhibitor SAR Studies

This compound is an optimal starting point for medicinal chemistry programs targeting α-glucosidase for the management of type 2 diabetes and other metabolic disorders. As demonstrated in Section 3, the core scaffold yields N-arylacetamide derivatives with IC50 values as low as 12.46 μM, a 65.6-fold improvement over the clinical standard acarbose [1]. Procurement of the target compound enables the rapid parallel synthesis and evaluation of diverse N-aryl libraries to establish robust SAR and identify preclinical candidates with superior potency and selectivity.

Anticancer Drug Discovery: Development of Selective Lung Adenocarcinoma Therapeutics

For research groups focused on lung cancer, specifically A549 adenocarcinoma, this core scaffold provides a direct route to a validated chemotype with demonstrated selective antiproliferative and pro-apoptotic activity [2]. The target compound serves as the essential synthetic precursor to the active thiazole/benzothiazole derivatives, enabling the exploration of substitution effects on potency and selectivity against normal fibroblasts. This application is grounded in the evidence of selective activity detailed in Section 3.

Anti-Inflammatory Drug Development: COX-2 Selective Inhibitor Scaffold Exploration

Research programs seeking novel anti-inflammatory agents with improved safety profiles (i.e., reduced gastrointestinal and cardiovascular toxicity) can utilize this scaffold as a privileged core for COX-2 selective inhibition. The evidence from Section 3 shows that derivatives of this 5,6-diaryl-1,2,4-triazine core achieve low micromolar COX-2 IC50 values (e.g., 3.06 μM) with selectivity over COX-1 [3]. The target compound is the key building block for synthesizing and optimizing these selective COX-2 inhibitors, offering a strategic advantage over generic 1,2,4-triazine starting materials.

Antithrombotic Research: Mechanism-Based Studies on Platelet Aggregation Pathways

Given the regioisomer-specific activity detailed in Section 3, this compound is uniquely suited for mechanistic studies of arachidonic acid-induced platelet aggregation [4]. As only the 5,6-diphenyl regioisomer shows inhibitory activity, the target compound enables precise structure-activity relationship investigations into the molecular recognition events governing platelet activation. This is critical for validating novel antithrombotic targets and screening for more effective therapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.